

# "spectroscopic data (NMR, IR, Mass Spec) for p-xlenolphthalein"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                                              |
|----------------|--------------------------------------------------------------|
| Compound Name: | 3,3-Bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one |
| Cat. No.:      | B018015                                                      |
|                | <a href="#">Get Quote</a>                                    |

## Spectroscopic Profile of p-Xlenolphthalein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for p-xlenolphthalein (**3,3-bis(4-hydroxy-2,5-dimethylphenyl)isobenzofuran-1(3H)-one**), a phthalein dye derivative. Due to the limited availability of directly published complete spectroscopic data for p-xlenolphthalein, this guide leverages detailed experimental data from a closely related analogue, 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one, to provide a robust and scientifically grounded interpretation of the expected spectroscopic characteristics. The molecular formula for p-xlenolphthalein is C<sub>24</sub>H<sub>22</sub>O<sub>4</sub> and its CAS number is 50984-88-8.

## Predicted Spectroscopic Data Summary

The following tables summarize the predicted and known quantitative spectroscopic data for p-xlenolphthalein and its close analogue.

### Table 1: Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup>H NMR (Proton NMR)

| Assignment                | Predicted Chemical Shift (ppm) for p-Xylenolphthalein | Reported Chemical Shift (ppm) for 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one[1] |
|---------------------------|-------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| Aromatic H (phthalide)    | 7.8 - 8.0                                             | 7.91                                                                                                                |
| Aromatic H (phthalide)    | 7.6 - 7.8                                             | 7.72                                                                                                                |
| Aromatic H (phthalide)    | 7.4 - 7.6                                             | 7.50                                                                                                                |
| Aromatic H (p-xylenol)    | 6.8 - 7.0 (singlet)                                   | 6.68 (singlet, trimethylphenyl)                                                                                     |
| Aromatic H (p-xylenol)    | 6.6 - 6.8 (singlet)                                   | 6.92, 6.71 (AA'BB' system, hydroxyphenyl)                                                                           |
| Phenolic OH               | 9.0 - 10.0 (broad singlet)                            | Not explicitly reported                                                                                             |
| Methyl H (on xylene ring) | 2.0 - 2.3 (singlet)                                   | 2.09, 2.05, 1.93 (singlets, trimethylphenyl)                                                                        |

**<sup>13</sup>C NMR (Carbon-13 NMR)**

| Assignment                | Predicted Chemical Shift (ppm) for p-Xylenolphthalein | Reported Chemical Shift (ppm) for 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one[1] |
|---------------------------|-------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| Carbonyl C (lactone)      | 168 - 172                                             | 169.3                                                                                                               |
| Quaternary C (spiro)      | 90 - 95                                               | 92.1                                                                                                                |
| Aromatic C-O (p-xylenol)  | 155 - 160                                             | 157.2                                                                                                               |
| Aromatic C (phthalide)    | 120 - 155                                             | 153.3, 134.4, 129.5, 125.9, 124.2, 121.8                                                                            |
| Aromatic C (p-xylenol)    | 115 - 140                                             | 149.8, 131.0, 128.4, 125.5, 118.9, 115.3                                                                            |
| Methyl C (on xylene ring) | 15 - 20                                               | 15.9, 12.4, 11.8                                                                                                    |

**Table 2: Infrared (IR) Spectroscopy Data**

| Functional Group             | Predicted Wavenumber (cm <sup>-1</sup> ) for p-Xylenolphthalein | Reported Wavenumber (cm <sup>-1</sup> ) for 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one[1] |
|------------------------------|-----------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| O-H Stretch (Phenolic)       | 3200 - 3600 (broad)                                             | 3449 (broad)                                                                                                                  |
| C-H Stretch (Aromatic)       | 3000 - 3100                                                     | 3068                                                                                                                          |
| C-H Stretch (Aliphatic)      | 2850 - 3000                                                     | 2921                                                                                                                          |
| C=O Stretch (Lactone)        | 1750 - 1770                                                     | 1763                                                                                                                          |
| C=C Stretch (Aromatic)       | 1450 - 1600                                                     | 1612, 1488                                                                                                                    |
| C-O Stretch (Lactone/Phenol) | 1100 - 1300                                                     | 1235, 1167                                                                                                                    |

**Table 3: Mass Spectrometry (MS) Data**

| Ion                 | Predicted m/z for p-Xylenolphthalein           | Reported m/z for 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one[1] |
|---------------------|------------------------------------------------|----------------------------------------------------------------------------------------------------|
| [M+H] <sup>+</sup>  | 375.1591                                       | 361.1434                                                                                           |
| [M+Na] <sup>+</sup> | 397.1410                                       | 383.1254                                                                                           |
| Molecular Formula   | C <sub>24</sub> H <sub>22</sub> O <sub>4</sub> | C <sub>23</sub> H <sub>20</sub> O <sub>4</sub>                                                     |
| Molecular Weight    | 374.43 g/mol                                   | 360.40 g/mol                                                                                       |

## Experimental Protocols

The experimental methodologies described below are based on the synthesis and characterization of the closely related analogue, 3-(4-hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one, and are expected to be directly applicable for the synthesis and analysis of p-xylenolphthalein.[1]

## Synthesis of Phthalein Derivatives

A general and efficient method for the synthesis of phenolphthalein derivatives involves the condensation of a phenol with phthalic anhydride or a related precursor in the presence of an acid catalyst. A modern approach utilizes methanesulfonic acid, which serves as both a catalyst and a solvent, offering milder conditions compared to traditional methods using concentrated sulfuric acid.

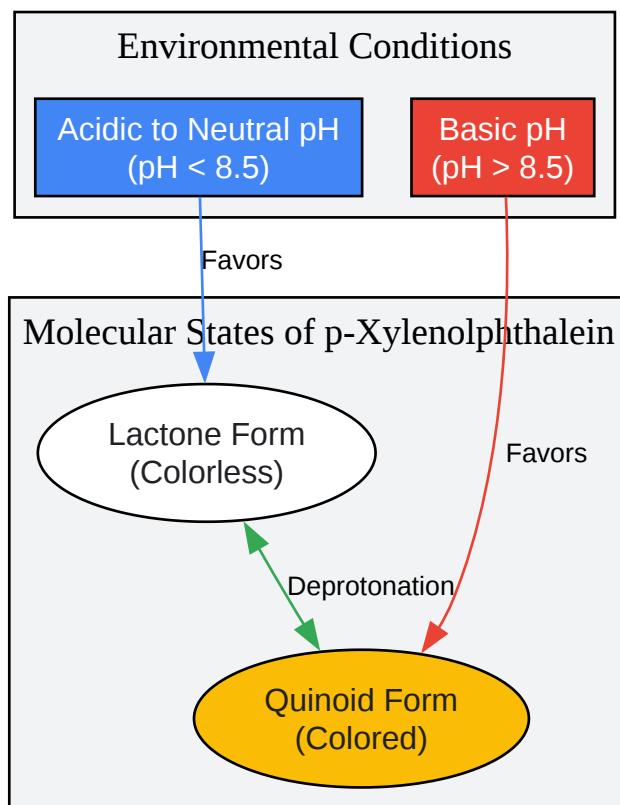
Workflow for Synthesis:



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for p-xylenolphthalein.

## Spectroscopic Analysis


Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be dissolved in a suitable deuterated solvent, such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film. Data is typically collected over a range of 4000-400  $\text{cm}^{-1}$ .

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Samples would be dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer via direct infusion or liquid chromatography.

## Signaling Pathways and Logical Relationships

p-Xylenolphthalein, like other phthalein dyes, functions as a pH indicator. Its color change is a result of a structural rearrangement in response to changes in hydrogen ion concentration. This process can be visualized as a logical relationship between the pH of the solution and the conformational state of the molecule, which in turn dictates its color.



[Click to download full resolution via product page](#)

Caption: pH-dependent equilibrium of p-xlenolphthalein.

This in-depth guide provides a foundational understanding of the spectroscopic properties of p-xlenolphthalein for researchers and professionals in drug development and related scientific fields. The data and protocols, extrapolated from a closely related and well-characterized analogue, offer a reliable framework for the identification, characterization, and application of this compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- To cite this document: BenchChem. ["spectroscopic data (NMR, IR, Mass Spec) for p-xylenolphthalein"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b018015#spectroscopic-data-nmr-ir-mass-spec-for-p-xylenolphthalein>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)